

# 2-(Benzylamino)benzonitrile chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 2-(Benzylamino)benzonitrile

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## An In-depth Technical Guide to 2-(Benzylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-(benzylamino)benzonitrile**, including its chemical identity, structural details, physicochemical properties, and key synthetic methodologies. The information is intended for professionals in chemical research and drug development.

## Chemical Structure and IUPAC Name

The compound **2-(benzylamino)benzonitrile** consists of a benzonitrile core substituted at the 2-position with a benzylamino group.

IUPAC Name: **2-(benzylamino)benzonitrile**<sup>[1][2]</sup>

Chemical Structure:

Caption: Chemical structure of **2-(benzylamino)benzonitrile**.

## Chemical and Physical Properties

The fundamental properties of **2-(benzylamino)benzonitrile** are summarized below. This data is essential for its handling, characterization, and application in synthesis.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>12</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	208.26 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	5589-62-8	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Solid or crystalline substance	<a href="#">[5]</a>
Boiling Point	381.8 °C	<a href="#">[3]</a>
InChIKey	JNNJQGFCEMZAQR-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
SMILES	C1=CC=C(C=C1)CNC2=CC=CC=C2C#N	<a href="#">[1]</a> <a href="#">[3]</a>

## Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of **2-(benzylamino)benzonitrile**.[\[2\]](#)

Spectroscopy	Data Reference
<sup>13</sup> C NMR	A spectrum is available in the SpectraBase database. <a href="#">[4]</a>
FTIR	A spectrum is available in the SpectraBase database. <a href="#">[4]</a>
Mass Spec (GC)	A spectrum is available in the SpectraBase database. <a href="#">[4]</a>

## Synthesis and Experimental Protocols

The synthesis of **2-(benzylamino)benzonitrile** is typically achieved through modern catalytic cross-coupling reactions, which offer high efficiency and regioselectivity.[2] The most common strategies are transition-metal-catalyzed aminations.[2]

This method is a versatile approach for forming C-N bonds.[2] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.

Reaction Scheme: 2-chlorobenzonitrile + Benzylamine → **2-(benzylamino)benzonitrile**

Experimental Protocol (General Procedure):

- **Reaction Setup:** To an oven-dried Schlenk tube, add 2-chlorobenzonitrile (1.0 mmol), a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).
- **Reagent Addition:** Add a strong base, such as sodium tert-butoxide ( $\text{NaOtBu}$ , 1.2-2.0 mmol). The tube is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
- **Solvent and Amine:** Add anhydrous, degassed toluene (or another suitable solvent like dioxane) via syringe, followed by benzylamine (1.1 mmol).
- **Reaction Conditions:** The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
- **Work-up and Purification:** Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **2-(benzylamino)benzonitrile**.



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Caption: Generalized workflow for Buchwald-Hartwig synthesis.

An alternative to palladium-based methods, the Ullmann condensation uses a copper catalyst, often at higher temperatures.[2]

Experimental Protocol (General Procedure):

- **Reaction Setup:** In a reaction vessel, combine 2-iodobenzonitrile or 2-bromobenzonitrile (1.0 mmol), a copper(I) salt (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline or a diamine, 10-40 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub>, 2.0 mmol).
- **Reagent Addition:** Add benzylamine (1.2-2.0 mmol) and a high-boiling polar solvent such as DMF or DMSO.
- **Reaction Conditions:** The mixture is heated to a temperature between 100-160 °C and stirred for 24-48 hours.
- **Work-up and Purification:** The work-up and purification procedure is similar to that described for the Buchwald-Hartwig amination, often involving an initial filtration to remove inorganic salts.

## Biological and Pharmacological Potential

Currently, there is no publicly available research detailing the specific anticancer or anti-inflammatory properties of **2-(benzylamino)benzonitrile** itself.[2] However, the structural motif is of interest in medicinal chemistry. For instance, derivatives of the related compound 2-(benzylamino)nicotinonitrile have been explored as potential inhibitors of enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] Furthermore, other heterocyclic systems containing a methyl-benzonitrile group have been investigated as inhibitors of

dipeptidyl peptidase-4 (DPP-4), an enzyme relevant to diabetes treatment.[7] These findings suggest that the **2-(benzylamino)benzonitrile** scaffold could serve as a valuable starting point for the design of novel therapeutic agents, though its own biological activity remains to be characterized. The compound is primarily used as an organometallic reagent and an intermediate in the synthesis of heterocyclic compounds.[3]

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